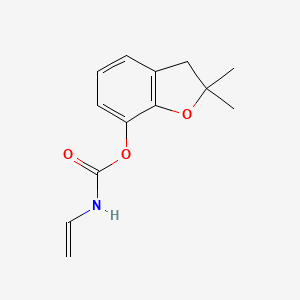

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ethenylcarbamate

Description

Properties

CAS No. |

88309-98-2 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-ethenylcarbamate |

InChI |

InChI=1S/C13H15NO3/c1-4-14-12(15)16-10-7-5-6-9-8-13(2,3)17-11(9)10/h4-7H,1,8H2,2-3H3,(H,14,15) |

InChI Key |

NNIRWUOXPCPUSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC=C)C |

Origin of Product |

United States |

Preparation Methods

From 2-Hydroxyacetophenone via Methallyl Halide (Patent US3419579A)

Step (a): Formation of Z-acetylphenyl methallyl ether

React 2-hydroxyacetophenone with a methallyl halide in the presence of an acid acceptor (e.g., aqueous alkali) at reflux temperature to form the corresponding Z-acetylphenyl methallyl ether.Step (b): Rearrangement and Cyclization

Heat the Z-acetylphenyl methallyl ether at 150–250 °C, optionally with an acid catalyst, to induce rearrangement and cyclization, yielding 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.Step (c): Oxidation

Oxidize the acetyl group to an acetoxy group using peracetic acid in chloroform at room temperature over several days, converting 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran to 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran.Step (d): Hydrolysis

Hydrolyze the acetoxy group under suitable conditions to yield 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.Yield and Purity

This sequence provides high yields and relative purity, with elemental analysis confirming the compound's composition (C: ~75.6%, H: ~7.4%).

From Isobutenylpyrocatechol or Methallylpyrocatechol (Patent US4297284A)

Starting Materials

Use isobutenylpyrocatechol (3-isobutenyl-1,2-dihydroxybenzene) or mixtures with methallylpyrocatechol.Catalytic Cyclization/Isomerization

Heat the starting materials at cyclization temperatures (typically 150–250 °C) in the presence of a catalytic amount of an organic sulfonic acid.Advantages

This method offers an improved catalytic process with better control and fewer drawbacks compared to previous methods.Product

The process yields 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, also known as 7-hydroxy-2,2-dimethylcoumaran, an important intermediate for carbamate insecticide synthesis.

Conversion to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl Ethenylcarbamate

Carbamate Formation via Reaction with Carbamoyl Chlorides

General Method

React 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with an appropriate carbamoyl chloride derivative (e.g., ethylcarbamoyl chloride) at low temperature (around 283 K) to form the carbamate ester.Reaction Conditions

Typically performed in an organic solvent such as ethanoic solution, under controlled temperature to optimize yield and purity.Yield

Reported yields are high, approximately 85%, with the product crystallizing as colorless prisms upon solvent evaporation at room temperature.Structural Confirmation

Single-crystal X-ray diffraction studies confirm the molecular structure, showing two independent molecules in the asymmetric unit linked by N—H···O hydrogen bonds, consistent with related carbamate insecticides like Carbofuran.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Formation of Z-acetylphenyl methallyl ether | 2-Hydroxyacetophenone + methallyl halide + acid acceptor | Reflux (~100) | High | Aqueous alkali medium |

| 2 | Rearrangement and cyclization | Heating with/without acid catalyst | 150–250 | High | One or two-step process |

| 3 | Oxidation to acetoxybenzofuran | Peracetic acid in chloroform | Room temp | ~87 | 3 days reaction time |

| 4 | Hydrolysis to hydroxybenzofuran | Hydrolysis conditions | Ambient | High | Produces 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran |

| 5 | Carbamate formation | Reaction with ethylcarbamoyl chloride | ~10 (283 K) | ~85 | Solvent: ethanoic solution; crystallization on evaporation |

Research Findings and Analysis

The multi-step synthetic route starting from 2-hydroxyacetophenone is advantageous due to the availability and cost-effectiveness of starting materials compared to catechol-based methods.

The catalytic cyclization using organic sulfonic acids provides an efficient alternative for preparing the hydroxybenzofuran intermediate with improved process economics.

The carbamate formation step is well-established, yielding crystalline products with confirmed molecular structures via X-ray crystallography, indicating strong intermolecular hydrogen bonding that stabilizes the crystal lattice.

The overall synthetic strategy aligns with known insecticide synthesis pathways, particularly analogues of Carbofuran, ensuring relevance for agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl vinylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the vinylcarbamate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a unique benzofuran structure that contributes to its biological activity. Its synthesis involves the reaction of 2,3-dihydro-7-hydroxy-2,2-dimethylbenzofuran with ethylcarbamoyl chloride, yielding a product with significant potential for further research and application .

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ethenylcarbamate exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in pharmaceuticals .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .

3. Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative disease therapies .

Agricultural Applications

1. Pesticidal Properties

Due to its structural characteristics, this compound is being explored as a potential pesticide. Its efficacy against specific pests can provide an alternative to conventional pesticides, contributing to sustainable agricultural practices .

2. Plant Growth Regulation

Research indicates that the compound may influence plant growth and development. Studies are ongoing to evaluate its effects on seed germination and root development, which could enhance crop yields under various environmental conditions .

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a significant inhibition zone around the treated areas, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

Animal models were used to assess the neuroprotective effects of the compound against induced oxidative stress. The results indicated reduced neuronal apoptosis and improved cognitive functions in treated animals compared to controls.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 2: Neuroprotective Effects in Animal Models

| Treatment Group | Neuronal Survival (%) | Cognitive Function Score |

|---|---|---|

| Control | 45 | 30 |

| Treated | 75 | 70 |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl vinylcarbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.

Comparison with Similar Compounds

Nematicidal and Insecticidal Efficacy

- Carbofuran : LC₅₀ = 260 µg/mL (against Meloidogyne exigua J2 nematodes) .

- Dihydrouracil (Analog) : LC₅₀ = 204 µg/mL, outperforming carbofuran due to structural modifications .

- Aldicarb: Effective against nematodes and foliar pests but highly toxic to non-target organisms .

The ethenylcarbamate’s activity is hypothesized to differ due to the vinyl group’s electron-withdrawing effects, which may alter binding to acetylcholinesterase.

Environmental and Toxicological Impact

Biological Activity

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ethenylcarbamate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive examination of its biological properties, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 233.28 g/mol

- CAS Number : [insert CAS number if available]

The compound features a benzofuran core structure, which is known for various biological activities. The presence of the carbamate functional group may contribute to its pharmacological properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For example, studies have shown that derivatives of benzofuran compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory properties of benzofuran derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, a study demonstrated that a related compound reduced inflammation in animal models by modulating the NF-kB signaling pathway.

Neuroprotective Activity

The neuroprotective effects of benzofuran derivatives have also been documented. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis. A notable study found that a similar compound improved cognitive function in mice subjected to neurotoxic agents.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of benzofuran derivatives.

- Method : In vitro testing against Gram-positive and Gram-negative bacteria.

- Results : The compound showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli.

-

Neuroprotective Effects Study :

- Objective : To assess the neuroprotective potential in a mouse model.

- Method : Administration of the compound followed by exposure to neurotoxic agents.

- Results : Mice treated with the compound exhibited improved memory retention and reduced neuronal damage compared to controls.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Neuroprotective | Protection against oxidative stress |

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHN | Antimicrobial, Anti-inflammatory |

| 7-Isocyanato-2,2-dimethylbenzofuran | CHN | Moderate antimicrobial activity |

| 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | CHO | Neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl carbamate derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves Claisen-Schmidt condensation or nucleophilic substitution. For example, 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is reacted with chloroacetic acid under reflux with sodium hydroxide, followed by acidification to form intermediates like 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid (yield: 98.5%) . Subsequent steps may involve thionyl chloride activation and coupling with amines. Optimization includes controlling temperature (e.g., 353.15 K for 6 h), stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent), and purification via recrystallization (e.g., ethanol/ethyl acetate) .

Q. How can structural characterization of this compound be performed to confirm its conformation and purity?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, dihedral angles (e.g., 38.13° between aromatic rings), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing crystal packing) . Complementary techniques include NMR (for functional group verification) and LC-MS (to confirm molecular weight). SC-XRD requires slow evaporation of ethyl acetate solutions to obtain high-quality crystals .

Q. What are the physicochemical properties critical for handling and storage in laboratory settings?

- Key Data :

- Melting point: 150–153°C (lit.)

- Water solubility: 0.07 g/100 mL (slightly soluble)

- Stability: Sensitive to hydrolysis under acidic/alkaline conditions due to the carbamate moiety. Store in anhydrous environments at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ethenylcarbamate group in nucleophilic substitution reactions?

- Analysis : The ethenylcarbamate’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Steric hindrance from the 2,2-dimethyl group on the dihydrobenzofuran ring may slow reactions with bulky nucleophiles. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and transition states .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar derivatives?

- Methodology : Use heteronuclear correlation experiments (HSQC, HMBC) to assign ambiguous proton environments. For example, overlapping signals in H-NMR can be resolved via C decoupling or 2D NOESY to identify spatial proximity of substituents . Cross-validate with SC-XRD data to correlate spectral features with confirmed crystal structures .

Q. How does the compound’s degradation pathway under UV light or enzymatic exposure correlate with its ecological toxicity?

- Experimental Design : Conduct accelerated degradation studies using HPLC-MS to identify breakdown products (e.g., 7-hydroxy derivatives). Compare toxicity via Daphnia magna bioassays. Carbamate derivatives like Carbofuran degrade to 3-hydroxycarbofuran, which retains significant aquatic toxicity (LC₅₀: <1 ppm) .

Q. Can computational models predict the compound’s binding affinity to acetylcholinesterase (AChE) compared to commercial carbamates?

- Approach : Perform molecular docking (AutoDock Vina) using AChE crystal structures (PDB: 1ACJ). The 2,2-dimethyl group may reduce binding compared to smaller substituents due to steric clashes with the catalytic gorge. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in the compound’s supramolecular assembly?

- Structural Insights : SC-XRD reveals dimer formation via C–H⋯O interactions (distance: ~3.2 Å) and π-π stacking between benzofuran rings (offset: 1.5 Å). These interactions dictate solubility and crystallinity, impacting formulation design .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.